Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl-
Brand Name: Vulcanchem
CAS No.: 149274-04-4
VCID: VC16842877
InChI: InChI=1S/C14H22OSi/c1-7-12-9-8-10-13(11-12)15-16(5,6)14(2,3)4/h7-11H,1H2,2-6H3
SMILES:
Molecular Formula: C14H22OSi
Molecular Weight: 234.41 g/mol

Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl-

CAS No.: 149274-04-4

Cat. No.: VC16842877

Molecular Formula: C14H22OSi

Molecular Weight: 234.41 g/mol

* For research use only. Not for human or veterinary use.

Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- - 149274-04-4

Specification

CAS No. 149274-04-4
Molecular Formula C14H22OSi
Molecular Weight 234.41 g/mol
IUPAC Name tert-butyl-(3-ethenylphenoxy)-dimethylsilane
Standard InChI InChI=1S/C14H22OSi/c1-7-12-9-8-10-13(11-12)15-16(5,6)14(2,3)4/h7-11H,1H2,2-6H3
Standard InChI Key NQODUSPNKAADHJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C=C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Silane, (1,1-dimethylethyl)(3-ethenylphenoxy)dimethyl- is defined by the molecular formula C₁₄H₂₂OSi, with a molecular weight of 234.4094 g/mol . The structure integrates a tert-butyl group [(CH₃)₃C], a dimethylsilane moiety [(CH₃)₂Si], and a 3-ethenylphenoxy substituent (C₆H₃OCH₂CH₂). This arrangement positions the compound within the broader family of alkoxysilanes, which are renowned for their applications in surface modification and polymer chemistry.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number149274-04-4
Molecular FormulaC₁₄H₂₂OSi
Molecular Weight234.4094 g/mol
GHS ClassificationAcute Toxicity (Oral, Cat. 4)

Structural Analogues and Distinctions

The compound is structurally distinct from but-3-enoxy-tert-butyldimethylsilane (CAS 108794-10-1), which features a shorter alkenyl chain (C₁₀H₂₂OSi) . While both compounds share tert-butyldimethylsilane groups, the presence of a phenoxy-ethenyl substituent in CAS 149274-04-4 introduces aromaticity and potential π-π interactions absent in the aliphatic analogue .

Compound (CAS)HazardsKey Differences
149274-04-4Oral toxicity, skin/eye/respiratory irritationAromatic substituent
108794-10-1Harmful via inhalation, skin contactAliphatic enoxy chain

Synthesis and Reactivity

Stability and Decomposition

The compound is stable under refrigeration but decomposes upon exposure to heat or oxidizing agents, yielding carbon monoxide and silicon oxides . Storage in inert, airtight containers at 2–8°C is recommended .

Industrial and Research Applications

Laboratory Uses

As a laboratory chemical, the compound serves as:

  • A protecting group for hydroxyl moieties in organic synthesis.

  • A precursor for silica-based materials in nanotechnology.

Manufacturing Roles

In industrial settings, it is employed in:

  • Surface modification of polymers to enhance adhesion.

  • Crosslinking agents for silicone elastomers.

Regulatory and Environmental Considerations

Table 3: Transportation and Tariff Data

ParameterDetail
HS Code2931900090 (organo-inorganic compounds)
MFN Tariff6.5%

Environmental Impact

No ecotoxicological data is available, but precautions include preventing drainage contamination .

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